Bianthronyl
CAS No.: 434-84-4
Cat. No.: VC3712336
Molecular Formula: C28H18O2
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 434-84-4 |
---|---|
Molecular Formula | C28H18O2 |
Molecular Weight | 386.4 g/mol |
IUPAC Name | 10-(10-oxo-9H-anthracen-9-yl)-10H-anthracen-9-one |
Standard InChI | InChI=1S/C28H18O2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16,25-26H |
Standard InChI Key | ZQXZUOJNJXNUEO-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C3C2=O)C4C5=CC=CC=C5C(=O)C6=CC=CC=C46 |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C3C2=O)C4C5=CC=CC=C5C(=O)C6=CC=CC=C46 |
Introduction
Chemical Identity and Structural Characteristics
Bianthronyl, also known as 10,10'-Dihydrobianthrone or 10,10'-Dihydrodianthrone, is an organic compound composed of two anthrone units connected via a carbon-carbon bond. The compound features a distinctive structure with two carbonyl groups and a specific spatial arrangement that contributes to its chemical behavior.
Basic Chemical Information
Bianthronyl possesses the following fundamental chemical identifiers:
Parameter | Value |
---|---|
CAS Registry Number | 434-84-4 |
Molecular Formula | C₂₈H₁₈O₂ |
Molecular Weight | 386.45 g/mol |
European Community Number | 635-142-8 |
Reaxys Registry Number | 1916440 |
MDL Number | MFCD00019128 |
PubChem Substance ID | 87567895 |
The compound consists of two anthrone molecules linked through a carbon-carbon bond, resulting in a complex polycyclic structure with two carbonyl groups . This structural arrangement is responsible for bianthronyl's distinct physical and chemical properties, including its stability and reactivity profile.
Physical Properties
Bianthronyl demonstrates several notable physical characteristics that influence its handling and applications:
Property | Value |
---|---|
Physical State (at 20°C) | Solid |
Appearance | White to Orange to Green powder to crystal |
Melting Point | 272°C (decomposition) |
Boiling Point | 500.9°C at 760 mmHg |
Flash Point | 185.2°C |
Vapor Pressure | 3.66×10⁻¹⁰ mmHg at 25°C |
Polar Surface Area (PSA) | 34.14000 |
The compound's relatively high melting and boiling points indicate strong intermolecular forces within its crystal structure, consistent with its polycyclic aromatic nature . The low vapor pressure confirms bianthronyl's limited volatility at room temperature, an important consideration for laboratory handling and storage.
Synthesis Methods and Production
The production of bianthronyl can be achieved through several synthetic pathways, with oxidative coupling of anthrone being the most commonly reported method in literature.
Enzymatic Synthesis
Recent research has demonstrated that bianthronyl can be produced through enzymatic pathways. Studies have shown that DynA1, a cofactor-free oxygenase, can convert anthrone to bianthronyl via carbon-carbon bond formation under aerobic conditions . This enzymatic reaction involves the oxidative formation of a carbon-centered radical at the C10 position of anthrone, leading to dimerization. This pathway provides insight into potential biological mechanisms for dianthrone formation and represents a significant finding in understanding enzymatic carbon-carbon bond formation processes.
Chemical Synthesis
Traditional chemical synthesis methods for bianthronyl typically involve controlled oxidation of anthrone. While specific yield data varies based on reaction conditions, studies have reported approximately 45% yield under certain conditions . The synthesis generally proceeds through the following steps:
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Preparation of anthrone in a suitable solvent system
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Addition of an oxidizing agent or catalyst
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Controlled reaction conditions (temperature, time)
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Purification by column chromatography to achieve high purity (>98%)
The reaction can be conducted in mixed solvent systems, with water and acetonitrile (1:4) being one reported effective combination . The use of C12A7 electride as a catalyst has shown promising results, with reactions typically conducted at 100°C for approximately 12 hours under nitrogen atmosphere.
Analytical Applications
Bianthronyl has found significant application in analytical chemistry, particularly as an internal standard for the quantification of related compounds.
Role as Internal Standard
In ultra-high performance liquid chromatography triple quadrupole mass spectrometry (UHPLC-QQQ-MS/MS) methods, bianthronyl has been employed as an internal standard for the determination of dianthrones in traditional Chinese medicines . This application leverages the structural similarity between bianthronyl and target dianthrones while maintaining sufficient chromatographic distinction.
For analytical preparations, bianthronyl is typically dissolved in a mixture of DMSO and methanol (2:1 v/v) at specific concentrations (e.g., 100.44 μg/mL) and stored at 4°C to maintain stability . This preparation method ensures consistent performance as an internal standard across multiple analytical runs.
Chromatographic Parameters
When used in chromatographic analyses, bianthronyl is typically separated under the following conditions:
Parameter | Typical Conditions |
---|---|
Column | C18 (e.g., ZORBAX SB-C18, 2.1 mm × 50 mm, 1.8 μm) |
Mobile Phase | Gradient of acetonitrile and water containing 0.1% formic acid |
Flow Rate | 0.25 mL/min |
Detection | Triple quadrupole mass spectrometer, negative ionization mode |
Monitoring | Multiple reaction monitoring (MRM) |
These parameters have been optimized to achieve effective separation of bianthronyl from structurally related compounds, enabling its accurate quantification when used as an internal standard .
Role in Chemical Processes
Bianthronyl has been identified as a significant intermediate or product in various chemical processes, particularly in industrial applications related to pulping and paper manufacturing.
Presence in Alkaline Pulping
Studies on anthraquinone losses during alkaline pulping have identified bianthronyl as one of the reaction products formed during this process . The formation pathway typically involves:
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Degradation of anthraquinone (AQ) to anthrahydroquinone (AHQ)
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Formation of anthrone (anthracen-9-one)
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Subsequent dimerization to bianthronyl
This process helps explain the catalytic cycle losses observed in industrial pulping processes that employ anthraquinone-based catalysts. Research has shown that the formation of bianthronyl represents one of several side reactions that contribute to catalyst deactivation during pulping operations . Understanding these pathways is crucial for optimizing industrial processes and improving catalyst efficiency.
Target Concentration | Amount of Bianthronyl |
---|---|
1 mg | |
1 mM | 2.5877 mL |
5 mM | 0.5175 mL |
10 mM | 0.2588 mL |
These dilution ratios provide a standardized approach for preparing solutions at specific molarities . For analytical applications, preparation typically involves dissolving bianthronyl in mixed solvent systems, with DMSO/methanol (2:1 v/v) being a common choice .
Parameter | Typical Specification |
---|---|
Purity | >97.0% (HPLC) |
Appearance | White to Orange to Green powder to crystal |
Packaging | Glass bottles with plastic inserts |
Analysis Method | HPLC |
Structural Confirmation | NMR spectroscopy |
The compound is available in various package sizes, typically ranging from 1g to 5g, with pricing varying based on quantity and supplier . When purchasing commercial bianthronyl, certificates of analysis typically include HPLC purity assessments and NMR confirmation of structure.
Parameter | Value |
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HS Number | 2914390090 / 2914690090 |
Transportation Category | Non-hazardous material |
Storage Recommendation | Room temperature, cool and dark place |
While detailed toxicological information is limited, handling should follow standard laboratory safety practices for organic chemicals .
Research Applications and Future Directions
Beyond its role as an analytical standard, bianthronyl continues to be investigated for its potential applications in various research areas.
Enzymatic Carbon-Carbon Bond Formation
The discovery that DynA1 enzyme can catalyze the formation of bianthronyl from anthrone provides an interesting model system for studying enzymatic carbon-carbon bond formation mechanisms . This research direction has potential implications for understanding similar biochemical processes and could inform the development of novel biocatalytic approaches for carbon-carbon bond formation.
Structural Analogs and Related Compounds
Research involving bianthronyl often extends to structurally related compounds such as various dianthrones found in traditional Chinese medicines. These include polygonumnolide C4, polygonumnolide C3, polygonumnolide C1, polygonumnolide C2, trans-emodin dianthrones, and cis-emodin dianthrones . The structural relationship between bianthronyl and these compounds makes it a valuable reference material for comparative studies.
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